Cas no 1692631-43-8 (3-Quinolinol, 5,8-dichloro-)

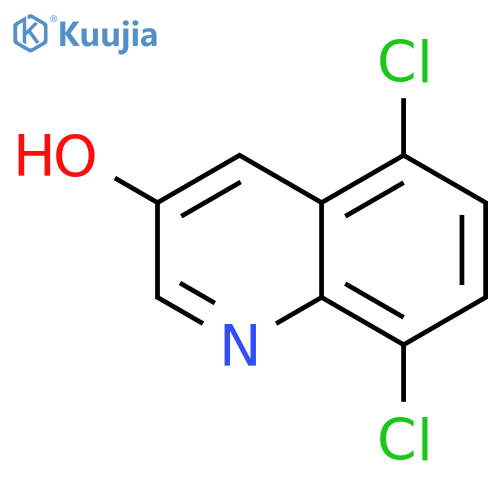

3-Quinolinol, 5,8-dichloro- structure

商品名:3-Quinolinol, 5,8-dichloro-

CAS番号:1692631-43-8

MF:C9H5Cl2NO

メガワット:214.048100233078

CID:6472790

3-Quinolinol, 5,8-dichloro- 化学的及び物理的性質

名前と識別子

-

- 3-Quinolinol, 5,8-dichloro-

-

- インチ: 1S/C9H5Cl2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H

- InChIKey: ANERYYPXQKYLFP-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=C(Cl)C=CC=2Cl)C=C(O)C=1

じっけんとくせい

- 密度みつど: 1.538±0.06 g/cm3(Predicted)

- ふってん: 353.5±37.0 °C(Predicted)

- 酸性度係数(pKa): 7.22±0.40(Predicted)

3-Quinolinol, 5,8-dichloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-625016-1.0g |

5,8-dichloroquinolin-3-ol |

1692631-43-8 | 1g |

$0.0 | 2023-06-07 |

3-Quinolinol, 5,8-dichloro- 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

1692631-43-8 (3-Quinolinol, 5,8-dichloro-) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量